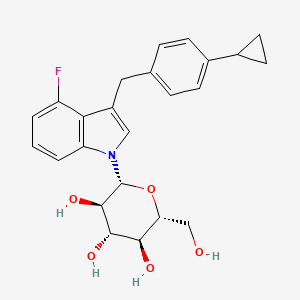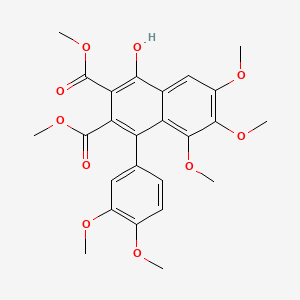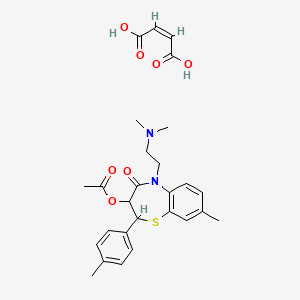
Taraxerol
Vue d'ensemble
Description
Le taraxérol est un composé triterpénoïde pentacyclique naturel.
Applications De Recherche Scientifique
Chimie: Le taraxérol sert de précurseur précieux pour la synthèse d'autres composés triterpénoïdes ayant des activités biologiques diverses.
Biologie: Il joue un rôle dans les mécanismes de défense des plantes et a été étudié pour son importance écologique.
Médecine: Le taraxérol présente des propriétés anti-inflammatoires, anti-tumorales et antidiabétiques. .
Industrie: Le potentiel du composé en tant que produit naturel pour le développement de médicaments a suscité un intérêt considérable.
Mécanisme d'action
Le taraxérol exerce ses effets par le biais de diverses cibles et voies moléculaires. Il interagit avec des voies de signalisation clés, notamment la voie PI3K/AKT, qui joue un rôle crucial dans la prolifération et la survie cellulaires. De plus, il a été démontré que le taraxérol inhibait l'activation d'enzymes telles que MAP3K7 (TAK1) et la protéine kinase B (Akt), conduisant à des effets anti-inflammatoires et anticancéreux .
Mécanisme D'action
Target of Action
Taraxerol, a pentacyclic triterpenoid, has been found to interact with several molecular targets. One of its primary targets is the acetylcholinesterase (AChE) enzyme, which it inhibits in a dose-dependent manner . In addition, this compound has been shown to interact with proinflammatory mediators in macrophages, interfering with TAK1 and Akt protein activation .
Mode of Action
This compound’s mode of action involves the downregulation of the expression of proinflammatory mediators in macrophages. This is achieved through the interference of TAK1 and Akt protein activation, thus preventing NF-κB activation from producing various proinflammatory mediators through a cascade effect .
Biochemical Pathways
The biosynthesis of this compound in plants occurs through the mevalonate pathway in the cytosol. The process begins with the production of dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP), followed by squalene. Squalene is the primary precursor for the synthesis of triterpenoids, including this compound, β-amyrin, and lupeol, which are catalyzed by this compound synthase .
Pharmacokinetics
It’s known that this compound is a natural compound actively produced by some higher plants as part of a defense mechanism . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been extensively investigated for its medicinal and pharmacological properties. It has been found to inhibit the proliferation, migration, and invasion of gastric cancer cells, as well as induce G1 phase arrest and apoptosis in these cells . Additionally, this compound has been shown to have anti-inflammatory effects, reducing the expression of proinflammatory mediators .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of this compound in plants can be affected by environmental conditions that impact the mevalonate pathway . .
Safety and Hazards
Orientations Futures
Taraxerol has been extensively investigated for its medicinal and pharmacological properties, and various biotechnological approaches have been established to produce this compound using in vitro techniques . More research is needed to further understand its potential applications in pharmaceuticals and medicine .
Analyse Biochimique
Biochemical Properties
Taraxerol interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit oxidative stress by increasing the activity of the CYP2E1/Nrf2/HO-1 pathway . It also exhibits moderate inhibitory properties against PTP1B at concentrations higher than 50 µM .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit the proliferation, migration, and invasion of gastric cancer cells as well as induce G1 phase arrest and apoptosis in these cells . It also influences cell function by interacting with many molecular targets, including NF-κB, MAPKs, and COX .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It interacts with many molecular targets, including NF-κB, MAPKs, and COX . It also holds the potential to treat type 2 diabetes by acting as a glucose transport activator and as a glycogen synthesis stimulant .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in a study where this compound was synthesized by engineered Saccharomyces cerevisiae, the this compound titer increased to 12.51 mg·l –1 through multiple metabolic engineering strategies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound (2.5–10 mg/kg) inhibited oxidative stress in animal models of ethanol and high-fat diet-induced liver injury .
Metabolic Pathways
This compound is involved in various metabolic pathways. The biosynthesis of this compound in plants occurs through the mevalonate pathway in the cytosol . It also interacts with enzymes such as this compound synthase .
Transport and Distribution
It is known that this compound is chiefly concentrated in the leaves for most taxa .
Subcellular Localization
It is known that the biosynthesis of this compound in plants occurs in the cytosol .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse des triterpénoïdes pentacycliques tels que le taraxérol est un défi. Une méthode rapportée implique la synthèse partielle du 11,12-α-oxydotaraxérol, un dérivé époxyde du taraxérène, à partir de l'α- et de la β-amyrine. Ce processus comprend l'exposition d'une solution éthanolique d'α- et de β-amyrine à la lumière du soleil d'été pendant 12 semaines, ce qui donne un précipité incolore. La saponification de ce précipité donne du 11,12-α-oxydotaraxérol .
Méthodes de production industrielle
La production industrielle de taraxérol est limitée en raison de sa faible teneur dans les plantes médicinales et de la nature énergivore de l'extraction chimique. des progrès récents en biotechnologie ont permis la production de taraxérol en utilisant des micro-organismes recombinants. Par exemple, des souches modifiées de Saccharomyces cerevisiae ont été développées pour produire du taraxérol avec des rendements améliorés grâce à des stratégies d'ingénierie métabolique .
Analyse Des Réactions Chimiques
Types de réactions
Le taraxérol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier sa structure et améliorer son activité biologique.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions chimiques du taraxérol comprennent les agents oxydants tels que le permanganate de potassium et les agents réducteurs tels que le borohydrure de sodium. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour assurer les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir des réactions chimiques du taraxérol comprennent des dérivés oxydés, tels que le 11,12-α-oxydotaraxérol, et des formes réduites qui conservent la structure pentacyclique de base. Ces dérivés présentent souvent des activités biologiques améliorées par rapport au composé parent .
Comparaison Avec Des Composés Similaires
Le taraxérol est structurellement similaire à d'autres triterpénoïdes pentacycliques, tels que la β-amyrine et le lupéol. il possède des propriétés uniques qui le distinguent de ces composés:
β-Amyrine: Comme le taraxérol, la β-amyrine est un triterpénoïde naturel présent dans diverses plantes. Les deux composés partagent des voies biosynthétiques similaires et présentent des propriétés anti-inflammatoires.
Lupéol: Le lupéol est un autre triterpénoïde pentacyclique présentant des propriétés anti-inflammatoires et anticancéreuses.
Conclusion
Le taraxérol est un triterpénoïde pentacyclique polyvalent présentant un potentiel important dans divers domaines scientifiques. Sa structure chimique unique, ses activités biologiques diverses et ses applications thérapeutiques prometteuses en font un composé précieux pour la recherche et le développement futurs.
Propriétés
IUPAC Name |
(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22+,23+,24-,27-,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGUGZHBAOMSFJ-GADYQYKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)O)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026552 | |
| Record name | Taraxerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127-22-0 | |
| Record name | Taraxerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taraxerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taraxerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TARAXEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A32778O852 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


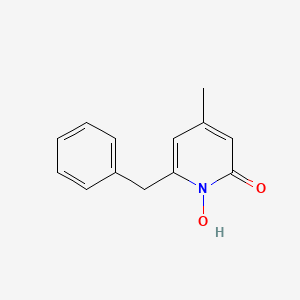
![(2S)-4-[(2R)-9-[(5S)-5-[(4S)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1681847.png)

![8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide](/img/structure/B1681849.png)
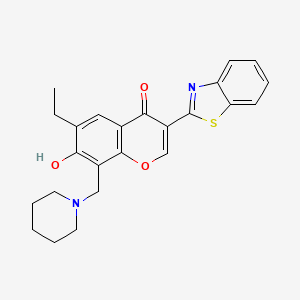



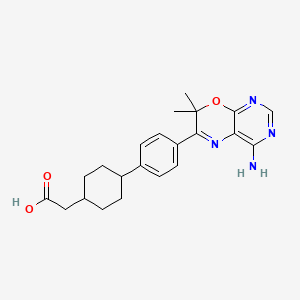
![1-butan-2-yl-3-(2-chloroethyl)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-nitrosourea](/img/no-structure.png)
![(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B1681864.png)
